molecular formula C22H16BrFN4 B5752401 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone

1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone

Cat. No. B5752401
M. Wt: 435.3 g/mol
InChI Key: QRBVEFPVPBHQHD-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone, also known as FBQH, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has shown promising results in scientific research for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce cell cycle arrest. 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has also been found to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and prevent lipid peroxidation. 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has several advantages for lab experiments. It is easy to synthesize and has shown promising results in preclinical studies. However, the limitations of 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone include its poor solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One potential direction is to investigate its use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone and improve its solubility and stability.
In conclusion, 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a novel compound that has shown promising results in scientific research for its potential use in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis.

Synthesis Methods

1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromoaniline with 2-aminobenzophenone to form 2-(4-bromophenyl)-4-quinazolinylamine. This intermediate is then reacted with 1-(4-fluorophenyl)ethanone and hydrazine hydrate to form 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone.

Scientific Research Applications

1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4/c1-14(15-8-12-18(24)13-9-15)27-28-22-19-4-2-3-5-20(19)25-21(26-22)16-6-10-17(23)11-7-16/h2-13H,1H3,(H,25,26,28)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBVEFPVPBHQHD-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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